molecular formula C19H17FN4OS B11492158 Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-

Cat. No.: B11492158
M. Wt: 368.4 g/mol
InChI Key: RDIHZGWIDLUWNS-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimido[4,5-d]pyrimidin-4(1H)-one core, a 2-fluorophenyl group, and a phenylmethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[4,5-d]pyrimidin-4(1H)-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.

    Addition of the phenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction.

    Formation of the thioxo group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl-containing compounds: Compounds with fluorophenyl groups but different core structures.

    Thioxo-containing compounds: Compounds with thioxo groups but different core structures.

Uniqueness

The uniqueness of pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo- lies in its combination of functional groups and its specific chemical structure This combination imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C19H17FN4OS

Molecular Weight

368.4 g/mol

IUPAC Name

6-benzyl-1-(2-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H17FN4OS/c20-15-8-4-5-9-16(15)24-17-14(18(25)22-19(24)26)11-23(12-21-17)10-13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,22,25,26)

InChI Key

RDIHZGWIDLUWNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=CC=C4F

Origin of Product

United States

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